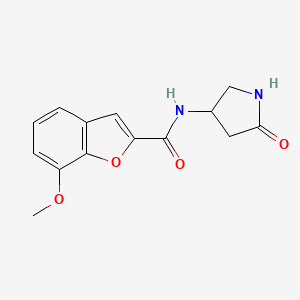

7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-19-10-4-2-3-8-5-11(20-13(8)10)14(18)16-9-6-12(17)15-7-9/h2-5,9H,6-7H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOJFUCHLGFTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CC(=O)NC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol group using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction of an appropriate amine with a suitable carboxylic acid derivative.

Coupling of the Benzofuran and Pyrrolidinone Moieties: The final step involves coupling the benzofuran and pyrrolidinone moieties through an amide bond formation reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit anti-inflammatory properties. A study demonstrated that compounds similar to 7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide showed significant inhibition of inflammatory mediators in vitro. This suggests potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Properties

Benzofuran derivatives have been investigated for their anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This mechanism may be attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence that compounds like this compound may offer neuroprotective benefits. Studies have suggested that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for further modifications that can lead to the creation of novel compounds with enhanced biological activities .

Catalytic Reactions

Research has shown that benzofuran derivatives can act as catalysts in various organic reactions, including nucleophilic additions and cyclization reactions. The presence of functional groups in this compound enhances its reactivity, making it suitable for synthetic applications in complex molecule construction .

Data Tables

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of benzofuran derivatives, including this compound, revealed a marked reduction in pro-inflammatory cytokines when tested on human cell lines. This supports the compound's potential use as an anti-inflammatory agent.

Case Study 2: Anticancer Mechanism

In vitro experiments demonstrated that treatment with this compound led to increased levels of caspase activity in cancer cell lines, indicating its role in promoting apoptosis through intrinsic pathways.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Pyrrolidinone vs. Aryl Groups: The 5-oxopyrrolidin-3-yl group introduces a non-aromatic, polar substituent that may improve water solubility and reduce steric hindrance compared to bulky aryl groups (e.g., trimethoxyphenyl in BJ07821) .

- For instance, isoxazole derivatives exhibit antiproliferative effects, whereas pyrrolidinone-containing compounds may prioritize neuroprotection .

Biological Activity

7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide is a novel compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (lung cancer) | 12.5 |

| Compound B | HeLa (cervical cancer) | 15.0 |

| Compound C | MCF-7 (breast cancer) | 10.0 |

In vitro studies demonstrated that the compound effectively reduced cell viability in A549 lung adenocarcinoma cells, with an IC50 value indicating potent activity compared to standard chemotherapeutic agents like cisplatin .

2. Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

- Mechanism of Action : The compound may exert its effects by inhibiting the NF-kB signaling pathway, thereby reducing the expression of inflammatory mediators .

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 93.8 |

| IL-6 | 88.0 |

Case Study 1: Anticancer Efficacy in Lung Cancer Models

In a recent study, this compound was tested against A549 cells. The results indicated a significant reduction in cell proliferation and increased apoptosis rates compared to untreated controls. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's potential as an anticancer agent .

Case Study 2: Inhibition of Inflammatory Response

Another study focused on the anti-inflammatory capabilities of benzofuran derivatives, including our compound of interest. The results showed a marked decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting that the compound could be beneficial in treating chronic inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.

- Anti-inflammatory Pathways : Suppressing the NF-kB pathway and reducing cytokine production.

- Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.

Q & A

Q. What are the key synthetic strategies for constructing the benzofuran-pyrrolidinone scaffold in this compound?

The synthesis of benzofuran derivatives typically involves cascade [3,3]-sigmatropic rearrangements and aromatization strategies. For example, benzofuran cores can be synthesized via palladium-catalyzed coupling reactions or acid-mediated cyclization of phenolic precursors. The pyrrolidinone moiety is often introduced through amidation or reductive amination using 5-oxopyrrolidin-3-amine derivatives. Key steps include:

- Coupling reactions : Use of carbodiimides (e.g., EDCI) and activators (e.g., HOBt) for amide bond formation between benzofuran-2-carboxylic acid and pyrrolidinone amines .

- Purification : Column chromatography (e.g., silica gel or SCX cartridges) and recrystallization to isolate intermediates .

- Characterization : NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .

Q. How can researchers validate the stereochemical integrity of the pyrrolidinone moiety?

- Chiral HPLC : To resolve enantiomers and confirm optical purity.

- X-ray crystallography : For unambiguous assignment of stereocenters (e.g., as demonstrated in sulfonamide derivatives ).

- Comparative NMR analysis : Match coupling constants (e.g., J values for vicinal protons) with literature data for pyrrolidinone systems .

Q. What are the recommended spectroscopic techniques for structural confirmation?

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and carbonyl (δ ~170 ppm) groups. Aromatic protons in benzofuran typically appear at δ 6.5–8.0 ppm .

- HRMS : Confirm molecular weight (e.g., calculated for C₁₅H₁₄N₂O₄: 310.0954 g/mol).

- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the amide coupling step?

- Reagent selection : Use coupling agents like HOBt/DIC or EDCI/DMAP to minimize racemization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or CH₂Cl₂) enhance solubility of intermediates .

- Temperature control : Reactions performed at 0°C to room temperature reduce side-product formation .

- Workup strategies : SCX cartridge purification removes unreacted amines and acids efficiently .

Q. What methodologies address contradictions in biological activity data for structurally similar benzofuran carboxamides?

- Dose-response studies : Establish IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular toxicity).

- Molecular docking : Compare binding modes of the compound with targets (e.g., G-quadruplex DNA or enzyme active sites) to explain selectivity .

- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule off-target effects .

Q. How can researchers resolve discrepancies in NMR data due to rotameric equilibria?

- Variable-temperature NMR : Lowering temperature to –40°C slows bond rotation, simplifying splitting patterns .

- DFT calculations : Predict theoretical chemical shifts and compare with experimental data .

- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent positions .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319 ).

- Ventilation : Use fume hoods due to potential respiratory irritation (H335 ).

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.